molecular formula C13H14F3N3 B1371000 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1152815-26-3

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1371000
CAS No.: 1152815-26-3
M. Wt: 269.27 g/mol
InChI Key: HVVADCGPMJHVHO-UHFFFAOYSA-N
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Description

[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine is a complex organic compound featuring a pyrazole ring substituted with dimethyl groups and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Methanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups into amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical applications.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amine
  • [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylphenyl]methanamine
  • [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-chlorophenyl]methanamine

Uniqueness

Compared to similar compounds, [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine is unique due to the presence of the trifluoromethyl group. This group significantly alters the compound’s electronic properties, enhancing its stability and reactivity. Additionally, the trifluoromethyl group can improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

Biological Activity

The compound [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine, a pyrazole derivative, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C12H13F3N4
  • Molecular Weight : 286.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds or the cyclization of diazo compounds. Recent studies have highlighted various synthetic routes that enhance yield and purity while allowing for the introduction of substituents that modulate biological activity .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In one study, a related compound demonstrated an IC50 value of 5.40 µM for COX-1 and 0.01 µM for COX-2, indicating a high selectivity index compared to traditional NSAIDs like diclofenac .

Analgesic Effects

In animal models, compounds containing the pyrazole moiety have exhibited analgesic effects comparable to established analgesics. For example:

  • Carrageenan-induced Paw Edema Model : The compound significantly reduced inflammation and pain in rodent models, with efficacy measured through paw swelling reduction .

Structure-Activity Relationships (SAR)

The presence of trifluoromethyl and dimethyl groups on the pyrazole ring has been linked to enhanced potency and selectivity for COX enzymes. The following table summarizes key findings from SAR studies:

Compound StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Base Compound15.000.10150
+CF3 Substituent5.400.01540
+Dimethyl Substituent8.000.05160

Study 1: Efficacy in Inflammatory Models

A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory efficacy of various pyrazole derivatives in carrageenan-induced paw edema models. The results indicated that derivatives with trifluoromethyl substitutions exhibited superior anti-inflammatory effects compared to their non-fluorinated counterparts .

Study 2: Safety Profile Assessment

Histopathological examinations in rodents treated with this compound revealed minimal degenerative changes in vital organs, suggesting a favorable safety profile for further development as a therapeutic agent .

Properties

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3/c1-8-5-9(2)19(18-8)11-4-3-10(7-17)12(6-11)13(14,15)16/h3-6H,7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVADCGPMJHVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)CN)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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